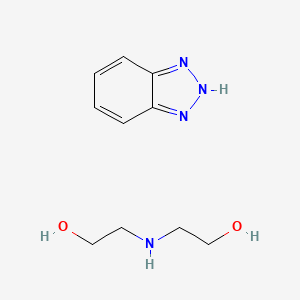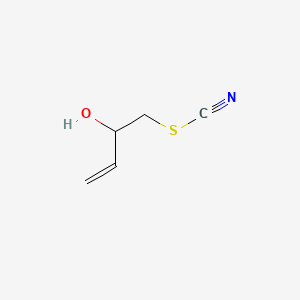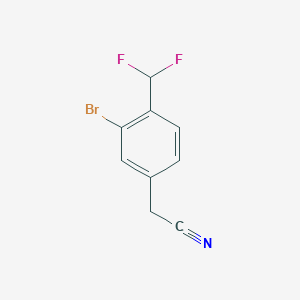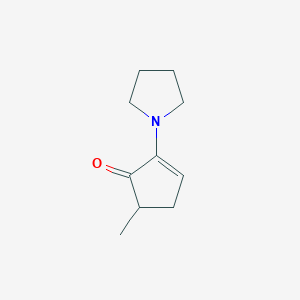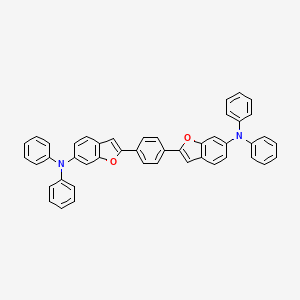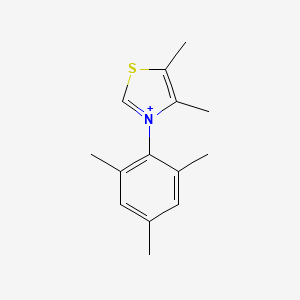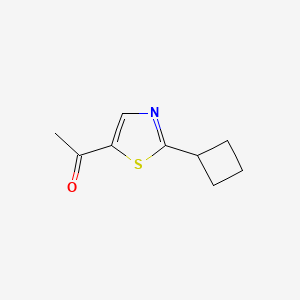
Praseodymium(III)bromidexhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Praseodymium(III)bromidexhydrate is a chemical compound consisting of praseodymium, bromine, and water molecules. It is a crystalline compound with the chemical formula PrBr₃·xH₂O. Praseodymium is a rare earth element, and its compounds are known for their unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Praseodymium(III)bromidexhydrate can be synthesized through the reaction of praseodymium oxide with hydrobromic acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired hydrate form. The general reaction is as follows:
Pr2O3+6HBr→2PrBr3+3H2O
The resulting praseodymium(III)bromide is then hydrated to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the extraction of praseodymium from its ores, followed by the reaction with hydrobromic acid and subsequent hydration. The purity and yield of the compound are optimized through various purification and crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Praseodymium(III)bromidexhydrate undergoes several types of chemical reactions, including:
Oxidation: Praseodymium(III) can be oxidized to higher oxidation states under specific conditions.
Reduction: Praseodymium(III) can be reduced to lower oxidation states using suitable reducing agents.
Substitution: Bromide ions in this compound can be substituted with other halide ions or ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halide exchange reactions using halide salts like sodium chloride or potassium iodide.
Major Products Formed
Oxidation: Higher oxidation state compounds of praseodymium.
Reduction: Lower oxidation state compounds of praseodymium.
Substitution: Praseodymium compounds with different halide ions or ligands.
Applications De Recherche Scientifique
Praseodymium(III)bromidexhydrate has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other praseodymium compounds.
Biology: Studied for its potential biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Used in the production of high-strength alloys, special glasses, and ceramics. It is also used as a dopant in fiber optics and laser materials.
Mécanisme D'action
The mechanism of action of praseodymium(III)bromidexhydrate involves its interaction with molecular targets and pathways. In catalytic applications, praseodymium(III) ions facilitate the reaction by providing active sites for the reactants. In biological systems, praseodymium(III) ions can interact with proteins and other biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Praseodymium(III)chloride: Similar in structure and properties but contains chloride ions instead of bromide.
Praseodymium(III)fluoride: Contains fluoride ions and has different solubility and reactivity compared to praseodymium(III)bromidexhydrate.
Praseodymium(III)iodide: Contains iodide ions and exhibits different physical and chemical properties.
Uniqueness
This compound is unique due to its specific combination of praseodymium and bromide ions, which imparts distinct properties such as solubility, reactivity, and stability. Its hydrate form also influences its behavior in various applications, making it suitable for specific research and industrial uses.
Propriétés
Formule moléculaire |
Br3H2OPr |
|---|---|
Poids moléculaire |
398.64 g/mol |
Nom IUPAC |
praseodymium-141(3+);tribromide;hydrate |
InChI |
InChI=1S/3BrH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3/i;;;;1+0 |
Clé InChI |
CCMZJPMVOCFMPN-AZCDSDHNSA-K |
SMILES isomérique |
O.[Br-].[Br-].[Br-].[141Pr+3] |
SMILES canonique |
O.[Br-].[Br-].[Br-].[Pr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


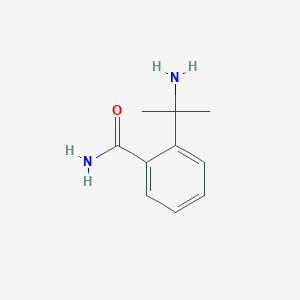
![8-Chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13131468.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B13131470.png)
![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
